(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Description
Chemical Classification and Nomenclature
(2E)-N-(3,4-Dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative belonging to the class of α,β-unsaturated amides. Its IUPAC name reflects its structural features:
- (2E) : Indicates the trans configuration of the double bond between carbons 2 and 3 in the propenamide chain.
- N-(3,4-Dimethylphenyl) : A benzene ring substituted with methyl groups at the 3- and 4-positions, attached to the amide nitrogen.
- 3-(4-Propoxyphenyl) : A benzene ring with a propoxy group (-OCH₂CH₂CH₃) at the para position, linked via a conjugated double bond to the amide carbonyl.
The compound’s molecular formula is C₂₀H₂₃NO₂ (molecular weight: 309.41 g/mol), and it is registered under CAS No. 433707-88-1 . Its SMILES notation (CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)C) and InChIKey (ZVBXNGYJTSSHML-XYOKQWHBSA-N) further define its stereochemical and connectivity features.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| CAS No. | 433707-88-1 |
| Molecular Formula | C₂₀H₂₃NO₂ |
| Molecular Weight | 309.41 g/mol |
| IUPAC Name | (2E)-N-(3,4-Dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
| SMILES | CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)C |
Historical Context of Cinnamamide Derivatives
Cinnamamide derivatives originate from cinnamic acid, a natural phenolic compound first isolated in the 19th century. The parent compound, cinnamamide (C₉H₉NO), consists of an acrylamide backbone substituted with a phenyl group at the 3-position. Early studies focused on its role as a metabolite in Streptomyces species and its weak cytotoxicity.
Structural modifications to cinnamamide, such as introducing alkoxy or alkyl groups, have been explored to enhance bioactivity. For example:
- N-trans-Coumaroyltyramine , a cinnamamide analog, exhibits potent α-glucosidase inhibition (IC₅₀ = 0.42 μM) through uncompetitive binding.
- N-Hydroxycinnamamide derivatives act as histone deacetylase inhibitors (HDACIs), with compound 11r showing dual HDAC1/3 selectivity (IC₅₀ = 11.8 nM and 3.9 nM, respectively).
The addition of a 4-propoxyphenyl group and 3,4-dimethylphenyl moiety in (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide represents a strategic effort to balance hydrophobicity and electronic effects for optimized receptor interactions.
Position in Chemical Taxonomy
This compound occupies a unique niche within the cinnamamide family:
- Core Structure : The α,β-unsaturated enamide group enables resonance stabilization and electrophilic reactivity, common in bioactive molecules.
- Substituent Effects :
Comparative Analysis with Analogues
Significance in Scientific Research
The structural complexity of this compound makes it a candidate for diverse applications:
- Drug Discovery :
Material Science :
Chemical Synthesis :
Table 2: Synthetic routes for cinnamamide derivatives
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Carbodiimide coupling | EDC·HCl, THF, 60°C | 93.1 | |
| Knoevenagel condensation | Malonic acid, benzaldehyde | 75–85 |
Properties
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-13-23-19-10-6-17(7-11-19)8-12-20(22)21-18-9-5-15(2)16(3)14-18/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBXNGYJTSSHML-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Propoxybenzaldehyde
4-Hydroxybenzaldehyde undergoes Williamson ether synthesis with propyl bromide under alkaline conditions:
$$
\text{4-HO-C}6\text{H}4\text{-CHO} + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(CH}2\text{CH}2\text{CH}3\text{O)-C}6\text{H}4\text{-CHO}
$$
Reaction conditions: 80°C, 12 hours, yielding 92–95%.
Knoevenagel Condensation to Form 4-Propoxycinnamic Acid
4-Propoxybenzaldehyde reacts with malonic acid in pyridine with piperidine catalysis:
$$
\text{4-(CH}2\text{CH}2\text{CH}3\text{O)-C}6\text{H}4\text{-CHO} + \text{HOOC-CH}2\text{-COOH} \xrightarrow{\text{piperidine, 110°C}} \text{4-(CH}2\text{CH}2\text{CH}3\text{O)-C}6\text{H}_4\text{-CH=CH-COOH}
$$
Key parameters:
Table 1: Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Toluene/EtOH | 110 | 85 |
| NH₄OAc | DMF | 120 | 72 |
| DBU | THF | 90 | 68 |
Amide Bond Formation
4-Propoxycinnamic acid is activated to its acid chloride using thionyl chloride, followed by reaction with 3,4-dimethylaniline:
$$
\text{4-(CH}2\text{CH}2\text{CH}3\text{O)-C}6\text{H}4\text{-CH=CH-COOH} \xrightarrow{\text{SOCl}2} \text{4-(CH}2\text{CH}2\text{CH}3\text{O)-C}6\text{H}_4\text{-CH=CH-COCl} \xrightarrow{\text{3,4-dimethylaniline}} \text{Target compound}
$$
Alternative method: Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C, yielding 88–91%.
Stereochemical Control and Byproduct Analysis
The (E)-configuration is ensured by:
- Thermodynamic control during Knoevenagel condensation, favoring trans-addition.
- Steric hindrance from the 3,4-dimethylphenyl group, preventing isomerization.
Common byproducts include:
- (Z)-isomer (≤5%): Mitigated via recrystallization from ethanol/water.
- Polymerized cinnamic acid derivatives: Controlled by low-temperature amidation.
Table 2: Byproduct Distribution Under Varied Conditions
| Condition | (Z)-Isomer (%) | Polymer (%) |
|---|---|---|
| Room temperature, 24h | 12 | 8 |
| 0–5°C, EDC/HOBt | 3 | <1 |
| Reflux, no catalyst | 18 | 15 |
Purification and Characterization
Purification Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=15.6 Hz, 1H, CH=CH), 7.45–6.85 (m, 7H, aromatic), 2.25 (s, 6H, CH₃), 1.85–1.35 (m, 5H, OCH₂CH₂CH₃).
- IR (KBr) : 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).
Industrial-Scale Adaptations
Patent WO2020039060A1 highlights analogous enamide syntheses using continuous flow reactors for improved yield (93%) and reduced reaction time (2 hours). Key modifications:
- Solvent-free conditions under microwave irradiation.
- In-line HPLC monitoring for real-time purity assessment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the prop-2-enamide moiety.
Reduction: Reduction reactions can target the double bond or the amide group, leading to various reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
Key Analogs and Activity Profiles:
- Lipophilicity vs. Activity: Chlorinated (e.g., 3,4-dichloro) and trifluoromethyl-substituted analogs exhibit submicromolar MIC values due to enhanced lipophilicity (log D ~3.5–4.0), which correlates with improved membrane penetration and target binding .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity of the α,β-unsaturated carbonyl, enhancing covalent interactions with bacterial enzymes (e.g., enoyl-ACP reductase).
Antimycobacterial and Biofilm Inhibition
- Mycobacterial Activity: Dichlorinated derivatives (e.g., 2j) show MICs of 0.5 µM against M. tuberculosis, outperforming first-line drugs like isoniazid (MIC 3.0 µM) .
- Biofilm Disruption: Trifluoromethyl-substituted cinnamamides reduce S. aureus biofilm formation by >90% at 10 µM . The propoxy group’s moderate hydrophobicity may support similar biofilm penetration but with unconfirmed efficacy.
Cytotoxicity and Selectivity
- Safety Profile: Non-chlorinated analogs (e.g., (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide) exhibit cytotoxicity (IC50 ~5–10 µM) in serum-free conditions but are non-toxic (IC50 >20 µM) in serum-containing media . The target compound’s dimethyl and propoxy groups likely reduce cytotoxicity risks compared to halogenated derivatives.
Structure-Activity Relationship (SAR) Trends
Anilide Substitution:
- Para-substituted electron-withdrawing groups (Cl, CF₃) enhance antibacterial activity but increase cytotoxicity .
- Meta-substituted groups (e.g., 3,4-dimethyl) improve steric fit in hydrophobic enzyme pockets but may reduce electrophilic reactivity .
Propenamide Chain Modifications:
- Aryl groups with moderate lipophilicity (e.g., 4-propoxyphenyl) balance membrane permeability and solubility, though optimal activity requires halogenation .
Biological Activity
The compound (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide , also known as N-(3,4-Dimethylphenyl)-3-(4-propoxyphenyl)acrylamide , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H23NO2
- Molar Mass : 309.4 g/mol
- Density : 1.101 ± 0.06 g/cm³ (predicted)
- Boiling Point : 518.3 ± 50.0 °C (predicted)
- pKa : 13.85 ± 0.70 (predicted) .
These properties suggest that the compound is a stable organic molecule with potential for various interactions in biological systems.
Anticancer Properties
Research indicates that compounds with similar structural motifs to (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide exhibit significant anticancer activity. For instance, studies on related acrylamide derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Modulation of cell cycle progression.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in various studies. It is hypothesized that it may exert its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Neuroprotective Effects
Emerging evidence suggests that similar compounds may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress . This could position (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide as a candidate for further research in neurodegenerative diseases.
Study on Anticancer Activity
A study conducted by Liu et al. (2015) examined the anticancer properties of various acrylamide derivatives, including those structurally related to (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Research
In another study focusing on anti-inflammatory agents, derivatives similar to (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide were tested for their ability to reduce inflammation markers in animal models. The results demonstrated a marked decrease in pro-inflammatory cytokines, suggesting a promising therapeutic avenue for inflammatory diseases .
Neuroprotective Mechanisms
Research published by Hajam et al. (2017) highlighted the neuroprotective effects of compounds with similar structures, emphasizing their potential role in mitigating oxidative stress and neuronal damage . This aligns with the proposed mechanisms for (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide.
Q & A
Q. What controls are essential in enzyme inhibition assays to avoid false positives?
- Methodological Answer : Include:
- Blank Controls : Measure background absorbance without enzyme/substrate.
- Negative Controls : Use a known inactive analog (e.g., methyl ester derivative) to rule out nonspecific binding.
- Positive Controls : Compare to established inhibitors (e.g., staurosporine for kinases).
Pre-incubate the compound with the enzyme (10 minutes, 37°C) to ensure equilibrium binding before adding substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
